2-Aminoacetohydrazide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoacetohydrazide Hydrochloride is a chemical compound with the molecular formula C₂H₈ClN₃O. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoacetohydrazide Hydrochloride typically involves the reaction of glycine hydrazide with hydrochloric acid. The process can be summarized as follows:
Starting Material: Glycine hydrazide.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is obtained by crystallization from the reaction mixture.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of glycine hydrazide and hydrochloric acid are handled in industrial reactors.
Purification: The crude product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoacetohydrazide Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Various halides and other electrophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted hydrazides.
Scientific Research Applications
2-Aminoacetohydrazide Hydrochloride has a wide array of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-Aminoacetohydrazide Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its action often involves the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity.
Acetohydrazide: Another hydrazide compound with comparable chemical properties.
Glycine Hydrazide: The starting material for the synthesis of 2-Aminoacetohydrazide Hydrochloride.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and applications. Unlike simpler hydrazides, it offers a combination of amino and hydrazide functionalities, making it versatile in various chemical transformations and research applications.
Properties
IUPAC Name |
2-aminoacetohydrazide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O.ClH/c3-1-2(6)5-4;/h1,3-4H2,(H,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNPFXROHHJYAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.